4-(Prop-2-yn-1-yl)morpholin-3-one

CAS No.: 1518377-73-5

Cat. No.: VC5617547

Molecular Formula: C7H9NO2

Molecular Weight: 139.154

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1518377-73-5 |

|---|---|

| Molecular Formula | C7H9NO2 |

| Molecular Weight | 139.154 |

| IUPAC Name | 4-prop-2-ynylmorpholin-3-one |

| Standard InChI | InChI=1S/C7H9NO2/c1-2-3-8-4-5-10-6-7(8)9/h1H,3-6H2 |

| Standard InChI Key | QRZBCKYEVNIPSA-UHFFFAOYSA-N |

| SMILES | C#CCN1CCOCC1=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

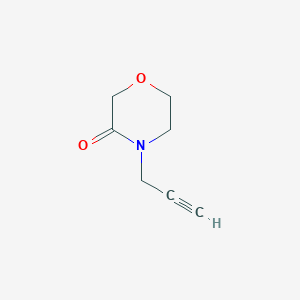

4-(Prop-2-yn-1-yl)morpholin-3-one features a six-membered morpholine ring with oxygen at the 1-position and nitrogen at the 4-position. The propargyl group () is attached to the nitrogen atom, while a ketone group () occupies the 3-position. This configuration confers reactivity at both the alkyne and carbonyl moieties, enabling participation in click chemistry and nucleophilic additions .

Physicochemical Data

Key properties of the compound are summarized in Table 1.

Table 1: Physicochemical Properties of 4-(Prop-2-yn-1-yl)morpholin-3-one

| Property | Value |

|---|---|

| CAS Number | 5799-76-8 |

| Molecular Formula | |

| Molecular Weight | 125.168 g/mol |

| Density | |

| Boiling Point | 168.1 \pm 25.0 \, ^\circ\text{C} |

| Flash Point | 45.8 \pm 25.5 \, ^\circ\text{C} |

| Vapour Pressure | at 25°C |

| LogP (Partition Coefficient) | 0.24 |

| Exact Mass | 125.084061 Da |

| Polar Surface Area (PSA) | 12.47 Ų |

The low LogP value () indicates moderate hydrophilicity, while the polar surface area suggests limited membrane permeability, typical of intermediates requiring further functionalization .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 4-(Prop-2-yn-1-yl)morpholin-3-one involves nucleophilic substitution reactions. A representative pathway, adapted from rivaroxaban intermediate synthesis , proceeds as follows:

-

Propargylation of Morpholin-3-one:

Morpholin-3-one reacts with propargyl bromide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like or tetrahydrofuran (THF). The reaction typically occurs at to , yielding the propargyl-substituted derivative . -

Purification and Isolation:

Crude product is purified via column chromatography or recrystallization from solvents such as acetone or ethyl acetate .

Optimization Parameters

-

Solvent Selection: THF and DMF are preferred for their ability to solubilize both reactants and products .

-

Temperature: Reactions are exothermic; maintaining temperatures below prevents decomposition .

-

Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Applications in Pharmaceutical Synthesis

Role in Rivaroxaban Production

4-(Prop-2-yn-1-yl)morpholin-3-one is a precursor to 4-{4-[5(S)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, a key intermediate in the anticoagulant rivaroxaban (Xarelto®) . The propargyl group participates in cyclization reactions with oxazolidinone derivatives, forming the core structure of rivaroxaban (Fig. 1) .

Figure 1: Schematic pathway for rivaroxaban synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume